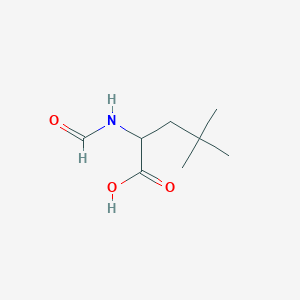
2-Formamido-4,4-dimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formamido-4,4-dimethylpentanoic acid is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.2 g/mol . It is primarily used in research and development settings, particularly in the field of organic chemistry.
Preparation Methods
The synthesis of 2-Formamido-4,4-dimethylpentanoic acid can be achieved through various synthetic routes. One common method involves the reaction of 4,4-dimethylpentanoic acid with formamide under specific conditions . The process typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
2-Formamido-4,4-dimethylpentanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the formamido group is replaced by other functional groups under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
2-Formamido-4,4-dimethylpentanoic acid has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Formamido-4,4-dimethylpentanoic acid exerts its effects involves its interaction with specific molecular targets. The formamido group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity and function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Formamido-4,4-dimethylpentanoic acid can be compared with other similar compounds such as:
4,4-Dimethylpentanoic acid: Lacks the formamido group, resulting in different chemical properties and reactivity.
2-Amino-4,4-dimethylpentanoic acid: Contains an amino group instead of a formamido group, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-formamido-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)4-6(7(11)12)9-5-10/h5-6H,4H2,1-3H3,(H,9,10)(H,11,12) |
InChI Key |
MZESJIKSWDNRNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















